molecular formula C10H9NO2S2 B1302470 Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate CAS No. 24043-97-8

Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Cat. No. B1302470
Key on ui cas rn: 24043-97-8
M. Wt: 239.3 g/mol
InChI Key: WACGLWUSWZXSBF-UHFFFAOYSA-N
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Patent
US06211215B1

Procedure details

In substantially the same manner as in Reference Example 72, ethyl 2-(2-thienyl)-4-thiazolecarboxylate was reduced with lithium aluminum hydride to give crystals of 2-(2-thienyl)-4-thiazolylmethanol. The yield was 94%. Recrystallization from ethyl acetate-hexane gave colorless needles, mp 54-55° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:7][CH:8]=[C:9]([C:11](OCC)=[O:12])[N:10]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:7][CH:8]=[C:9]([CH2:11][OH:12])[N:10]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C=1SC=C(N1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C=1SC=C(N1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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